APETx2 -

APETx2

Catalog Number: EVT-242705
CAS Number:
Molecular Formula: C196H280N54O61S6
Molecular Weight: 4561 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

APETx2 (H-Gly-DL-xiThr-DL-Ala-DL-Cys(1)-DL-Ser-DL-Cys(2)-Gly-DL-Asn-DL-Ser-DL-Lys-Gly-DL-xiIle-DL-Tyr-DL-Trp-DL-Phe-DL-Tyr-DL-Arg-DL-Pro-DL-Ser-DL-Cys(3)-DL-Pro-DL-xiThr-DL-Asp-DL-Arg-Gly-DL-Tyr-DL-xiThr-Gly-DL-Ser-DL-Cys(2)-DL-Arg-DL-Tyr-DL-Phe-DL-Leu-Gly-DL-xiThr-DL-Cys(1)-DL-Cys(3)-DL-xiThr-DL-Pro-DL-Ala-DL-Asp-OH) is a 42-amino acid peptide toxin originally isolated from the venom of the sea anemone Anthopleura elegantissima. [, ] It belongs to a family of disulfide-rich peptides, characterized by a compact structure stabilized by three disulfide bridges. [] APETx2 is a potent and selective inhibitor of acid-sensing ion channel 3 (ASIC3). [, , , , , , , , , , , , , ] ASICs are proton-gated cation channels found predominantly in the nervous system, playing a critical role in various physiological processes, including pain perception. [, , , ] Due to its high selectivity for ASIC3, APETx2 has become a valuable tool for investigating the role of this channel in pain pathways and other physiological processes. [, , , , ]

Synthesis Analysis

APETx2 can be produced through chemical synthesis or recombinant expression. Solid-phase peptide synthesis, a widely used method for peptide production, has been successfully employed to synthesize APETx2. [] Alternatively, recombinant expression systems utilizing Escherichia coli have proven effective in producing APETx2 with the correct disulfide bond formation and comparable activity to synthetic APETx2. [] This method offers a cost-effective and efficient alternative to chemical synthesis, facilitating structure-activity relationship studies and potentially large-scale production. []

Molecular Structure Analysis

The three-dimensional structure of APETx2 has been determined using nuclear magnetic resonance (NMR) spectroscopy. [, ] It adopts a compact, globular fold characteristic of disulfide-rich peptides, consisting of a four-stranded β-sheet stabilized by three disulfide bridges. [] This compact structure contributes to the stability and resistance to degradation of APETx2. [] Detailed structural analysis, including the determination of a high-resolution structure, combined with mutagenesis studies, has identified key amino acid residues crucial for its interaction with ASIC3. [] These residues, predominantly aromatic and basic, are clustered on the surface of APETx2, forming a potential interaction surface with the channel. []

Physical and Chemical Properties Analysis

As a peptide, APETx2 possesses the general physical and chemical properties of this class of molecules. It is soluble in aqueous solutions and has a molecular weight of approximately 4.6 kDa. [] Its isoelectric point (pI) is predicted to be basic, reflecting the presence of multiple basic amino acid residues in its sequence. The three disulfide bonds in APETx2 contribute to its compact structure and stability. [, ]

Applications
  • Pain Research: APETx2 has been extensively used in preclinical models to investigate the role of ASIC3 in different pain states, including inflammatory pain, [, , , , , ] postoperative pain, [, ] bone pain, [] visceral pain, [] and migraine pain. [, ] Its ability to selectively inhibit ASIC3 has helped dissect the contribution of this channel to pain hypersensitivity and identify it as a potential target for developing novel analgesics.
  • Mechanistic Studies: APETx2 has been instrumental in elucidating the molecular mechanisms underlying ASIC3 function and its role in various cellular processes. [, , ] By selectively inhibiting ASIC3, researchers have been able to investigate the channel's involvement in processes like neuronal excitability, [, ] cell migration, [] and apoptosis. []
  • Tool for Target Validation: The high selectivity and potency of APETx2 for ASIC3 make it a valuable tool for target validation in drug discovery. [] By using APETx2, researchers can confirm the involvement of ASIC3 in specific pathological processes and assess the therapeutic potential of targeting this channel for drug development.
Future Directions
  • Development of Improved Analogs: Further research focusing on modifying the APETx2 structure to enhance its stability, improve its pharmacokinetic properties, and reduce potential off-target effects could lead to the development of more effective and selective ASIC3 inhibitors for therapeutic applications. []
  • Elucidating the Binding Site: Determining the precise binding site of APETx2 on ASIC3 will provide valuable insights into the molecular mechanism of channel inhibition and facilitate the design of novel and more effective ASIC3 inhibitors. [, ]
  • Exploring New Therapeutic Applications: Given the involvement of ASIC3 in various physiological and pathological processes beyond pain, future research should explore the therapeutic potential of APETx2 or its analogs in other conditions, such as cancer, [] inflammatory diseases, [] and neurological disorders. []

APETx1

  • Relevance: APETx1 is structurally related to APETx2, sharing a similar size, disulfide bond framework, and a high degree of sequence homology. [, ] Despite their structural similarities, these toxins exhibit distinct target selectivity profiles. APETx1 primarily targets hERG potassium channels and exhibits a weaker inhibitory effect on Nav channels, while APETx2 shows high potency and selectivity for ASIC3 channels with additional inhibitory activity towards Nav1.8. [, ] This highlights the importance of subtle structural differences in determining the pharmacological profiles of these peptides.

APETx3

    Compound Description: APETx3 is a 42-amino acid peptide toxin naturally found in the sea anemone Anthopleura elegantissima. [] It is a natural mutant of APETx1, differing only by a single amino acid substitution: threonine to proline at position 3. [] This single point mutation dramatically alters its target selectivity and mechanism of action. APETx3 loses its affinity for hERG potassium channels, instead becoming a potent modulator of voltage-gated sodium channels (Navs) with an EC50 of 276 nM. [] It slows the inactivation of both mammalian and insect Nav channels. []

    Relevance: APETx3 highlights the impact of even a single amino acid change on toxin selectivity and function. Despite being structurally similar to APETx2, differing only by a Thr to Pro substitution compared to APETx1, APETx3 exhibits a completely different pharmacological profile. [] While APETx2 selectively inhibits ASIC3 and Nav1.8 channels, APETx3 shows a preference for modulating Nav channels and lacks activity on ASIC3 or hERG. [, ] This emphasizes the sensitivity of toxin-channel interactions to subtle structural variations.

Hcr 1b-1 and Hcr 1b-2

    Compound Description: These are two APETx-like peptides isolated from the sea anemone Heteractis crispa. [] Both peptides inhibit hASIC3, with reported IC50 values of 5.5 μM for Hcr 1b-1 and 15.9 μM for Hcr 1b-2. [] Interestingly, Hcr 1b-2 also shows inhibitory activity against rASIC1a, with an IC50 of 4.8 ± 0.3 μM. []

    Relevance: These peptides belong to the APETx-like family and share structural similarities with APETx2. [] The varying inhibitory potencies of these peptides against ASIC subtypes, with Hcr 1b-2 exhibiting dual inhibition of hASIC3 and rASIC1a, highlight the diversity in target specificity within the APETx-like family. [] Compared to APETx2, which displays high selectivity for ASIC3, the broader activity profile of Hcr 1b-2 underscores the subtle structural variations that can influence ASIC subtype selectivity. []

Hcr 1b-3 and Hcr 1b-4

    Compound Description: These APETx-like peptides, also isolated from the sea anemone Heteractis crispa, display distinct effects on rASIC1a and rASIC3 currents. [] Hcr 1b-3 inhibits both subtypes, with IC50 values of 4.95 ± 0.19 μM for rASIC1a and 17 ± 5.8 μM for rASIC3. [] In contrast, Hcr 1b-4 acts as a potentiator of rASIC3 while simultaneously inhibiting rASIC1a at similar concentrations (EC50 1.53 ± 0.07 μM and IC50 1.25 ± 0.04 μM, respectively). []

    Relevance: These peptides highlight the functional diversity within the APETx-like family, as they exhibit both inhibitory and potentiating effects on ASIC channels. [] While APETx2 is primarily recognized for its inhibitory action on ASIC3, the contrasting effects of Hcr 1b-3 and Hcr 1b-4 on ASIC activity underscore the complexity of peptide-channel interactions. [] This diverse pharmacological profile within the APETx-like family emphasizes the potential for discovering novel ASIC modulators with distinct functional properties.

PcTx1 ( Psalmotoxin 1)

    Compound Description: PcTx1 is a 40-amino acid peptide toxin originally isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei). [] It exhibits high affinity and selectivity for ASIC1a channels, blocking them with an IC50 in the nanomolar range. [] PcTx1 is a valuable tool for investigating the physiological and pathological roles of ASIC1a channels. []

    Relevance: PcTx1 serves as a valuable pharmacological tool to differentiate the contributions of ASIC1a and ASIC3 channels in pain pathways. [] Unlike APETx2, which selectively targets ASIC3-containing channels, PcTx1 specifically blocks homomeric ASIC1a channels. [] This difference in target selectivity allows researchers to dissect the individual roles of these ASIC subtypes in pain signaling. For instance, the observation that PcTx1 failed to alleviate spontaneous flinching in a postoperative pain model, while APETx2 effectively reduced it, suggests a predominant role for ASIC3 over ASIC1a in this specific pain modality. []

Mambalgin-1

    Compound Description: Mambalgin-1 is a three-finger toxin peptide isolated from black mamba venom. [] It exhibits analgesic properties by selectively inhibiting ASIC1b-containing channels, including those formed with the ASIC3 subunit. [] Mambalgin-1 effectively reduces pain behaviors in rodent models of both acute and chronic pain. []

    Relevance: Mambalgin-1 provides a valuable tool to investigate the role of ASIC1b-containing heteromeric channels in pain, especially in the context of chronic pain conditions. [] While APETx2 displays high selectivity for ASIC3-containing channels, mambalgin-1 shows a preference for ASIC1b-containing channels, including ASIC1b/ASIC3 heteromers. [, ] This distinctive selectivity profile of mambalgin-1 makes it a powerful tool for dissecting the contributions of ASIC1b-containing channels in different pain models.

Amiloride

    Compound Description: Amiloride is a potassium-sparing diuretic drug with known inhibitory effects on several ion channels, including ASICs. [, ] It blocks ASICs in a non-selective manner, inhibiting various subtypes with varying potencies. [] Amiloride is frequently used as a pharmacological tool to investigate the involvement of ASICs in physiological and pathological processes.

    Relevance: Amiloride serves as a non-selective inhibitor of ASIC channels and is often used to broadly assess the contribution of ASICs in various physiological and pathological contexts. [] In contrast to the high selectivity of APETx2 for ASIC3, amiloride inhibits multiple ASIC subtypes, including ASIC1a, ASIC1b, and ASIC3. [, ] This non-selective inhibition by amiloride limits its ability to distinguish the specific roles of individual ASIC subtypes, unlike the more targeted approach offered by APETx2.

2-Guanidine-4-methylquinazoline

    Compound Description: 2-Guanidine-4-methylquinazoline is a small molecule known to activate ASIC3 channels in a non-proton-dependent manner. [] It is a valuable tool for studying the pharmacology and signaling pathways downstream of ASIC3 activation. []

    Relevance: 2-Guanidine-4-methylquinazoline serves as a useful tool to study ASIC3 signaling independent of pH changes. [] Unlike APETx2, which inhibits ASIC3 by preventing channel opening, 2-guanidine-4-methylquinazoline directly activates the channel. [, ] This difference in their mechanism of action allows researchers to investigate both the inhibitory effects of APETx2 and the downstream consequences of ASIC3 activation by 2-guanidine-4-methylquinazoline.

Properties

Product Name

APETx2

IUPAC Name

2-[2-[[1-[2-[[52-[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]propanoylamino]-34-(4-aminobutyl)-40-(2-amino-2-oxoethyl)-19,69-dibenzyl-28-butan-2-yl-13,75,96-tris(3-carbamimidamidopropyl)-99-(carboxymethyl)-2a,60,87-tris(1-hydroxyethyl)-4,37,49,81-tetrakis(hydroxymethyl)-16,25,72,90-tetrakis[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-66-(2-methylpropyl)-1a,3,4a,6,10a,12,15,17a,18,21,24,27,30,33,36,39,42,45,48,51,59,62,65,68,71,74,77,80,83,86,89,92,95,98-tetratriacontaoxo-12a,13a,19a,20a,54,55-hexathia-a,2,3a,5,9a,11,14,16a,17,20,23,26,29,32,35,38,41,44,47,50,58,61,64,67,70,73,76,79,82,85,88,91,94,97-tetratriacontazapentacyclo[55.53.7.446,78.07,11.0105,109]henicosahectane-15a-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]butanedioic acid

Molecular Formula

C196H280N54O61S6

Molecular Weight

4561 g/mol

InChI

InChI=1S/C196H280N54O61S6/c1-12-94(4)152-186(303)230-125(71-107-48-56-112(263)57-49-107)169(286)229-126(72-108-77-209-114-34-20-19-33-113(108)114)170(287)228-122(67-103-31-17-14-18-32-103)167(284)227-123(69-105-44-52-110(261)53-45-105)165(282)223-118(38-25-61-208-196(204)205)190(307)248-62-26-40-141(248)183(300)235-133(86-254)177(294)241-139-92-317-316-91-138(181(298)247-157(101(11)259)192(309)250-64-28-39-140(250)182(299)215-95(5)158(275)232-129(193(310)311)75-151(273)274)239-180(297)137-90-315-313-88-135(236-159(276)96(6)216-187(304)154(98(8)256)242-144(265)76-198)179(296)234-132(85-253)176(293)237-134(163(280)213-79-146(267)218-127(73-143(199)264)171(288)233-131(84-252)175(292)221-115(35-21-22-58-197)160(277)211-81-148(269)243-152)87-312-314-89-136(178(295)222-117(37-24-60-207-195(202)203)164(281)225-124(70-106-46-54-111(262)55-47-106)168(285)226-121(66-102-29-15-13-16-30-102)166(283)224-119(65-93(2)3)162(279)212-82-149(270)244-155(99(9)257)188(305)240-137)238-174(291)130(83-251)219-147(268)80-214-185(302)153(97(7)255)245-173(290)120(68-104-42-50-109(260)51-43-104)217-145(266)78-210-161(278)116(36-23-59-206-194(200)201)220-172(289)128(74-150(271)272)231-189(306)156(100(10)258)246-184(301)142-41-27-63-249(142)191(139)308/h13-20,29-34,42-57,77,93-101,115-142,152-157,209,251-263H,12,21-28,35-41,58-76,78-92,197-198H2,1-11H3,(H2,199,264)(H,210,278)(H,211,277)(H,212,279)(H,213,280)(H,214,302)(H,215,299)(H,216,304)(H,217,266)(H,218,267)(H,219,268)(H,220,289)(H,221,292)(H,222,295)(H,223,282)(H,224,283)(H,225,281)(H,226,285)(H,227,284)(H,228,287)(H,229,286)(H,230,303)(H,231,306)(H,232,275)(H,233,288)(H,234,296)(H,235,300)(H,236,276)(H,237,293)(H,238,291)(H,239,297)(H,240,305)(H,241,294)(H,242,265)(H,243,269)(H,244,270)(H,245,290)(H,246,301)(H,247,298)(H,271,272)(H,273,274)(H,310,311)(H4,200,201,206)(H4,202,203,207)(H4,204,205,208)

InChI Key

HEHYILNFEUDIQC-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)C(C)O)CC(C)C)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C3=O)C(C)O)CC(=O)O)CCCNC(=N)N)CC8=CC=C(C=C8)O)C(C)O)CO)C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCCN)CO)CC(=O)N)CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)CO)CCCNC(=N)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)C(C)O)CC(C)C)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C3=O)C(C)O)CC(=O)O)CCCNC(=N)N)CC8=CC=C(C=C8)O)C(C)O)CO)C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCCN)CO)CC(=O)N)CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)CO)CCCNC(=N)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.